molecular formula C7H4ClN3O2 B1470924 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid CAS No. 1260664-22-9

5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid

Cat. No. B1470924
CAS RN: 1260664-22-9
M. Wt: 197.58 g/mol
InChI Key: NDKDFVSFMVATOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid is a chemical compound . It is a derivative of pyrazolo[3,4-b]pyridine, a bicyclic heterocyclic compound .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . For instance, one study described the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid includes a pyrazolo[3,4-b]pyridine core . This core is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives can be synthesized through various chemical reactions . For example, one method involves a sequential opening/closing cascade reaction . Another method uses a 1,3-dipolar cycloaddition reaction .

Scientific Research Applications

Pharmacological Research

This compound serves as a valuable scaffold in pharmacology due to its structural similarity to purine bases . It’s often used in the synthesis of potential therapeutic agents, including kinase inhibitors . For instance, derivatives of this compound have shown inhibitory activity against certain cancer cell lines, with IC50 values indicating potent efficacy .

Agricultural Chemistry

In agriculture, the compound’s derivatives could be explored for their potential as growth regulators or pesticides . The heterocyclic core of pyrazolopyridines, to which this compound belongs, is known for its bioactivity, which could be harnessed to protect crops from pests or diseases.

Material Science

The compound’s derivatives may be used in material science for the development of new organic materials with specific electronic or photophysical properties . These materials could be applicable in creating novel sensors, organic semiconductors, or photovoltaic cells.

Environmental Science

In environmental science, the compound can be part of research into new methods of detecting and neutralizing pollutants . Its chemical reactivity could be utilized in creating sensors that detect hazardous substances in water or soil.

Biochemistry

In biochemistry, this compound is used to study enzyme inhibition and receptor-ligand interactions . It can act as a precursor for synthesizing compounds that mimic the structure of nucleotides, which are the building blocks of DNA and RNA.

Synthetic Chemistry

It is a versatile intermediate in synthetic chemistry for constructing complex molecules . Its reactivity allows for various substitutions, making it a key starting point for synthesizing a wide range of heterocyclic compounds.

Mechanism of Action

While the specific mechanism of action for 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid is not mentioned in the search results, pyrazolo[3,4-b]pyridine derivatives have been studied for their inhibitory activities against tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Future Directions

Pyrazolo[3,4-b]pyridine derivatives, including 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid, have potential for further exploration due to their inhibitory activities against TRKs . Their synthesis methods are also subjects of ongoing research .

properties

IUPAC Name

5-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-3-4(2-9-5)10-11-6(3)7(12)13/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKDFVSFMVATOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid
Reactant of Route 2
5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid
Reactant of Route 6
5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.